2-苄基-1,3(2H,4H)-异喹啉二酮

描述

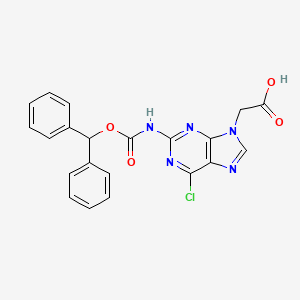

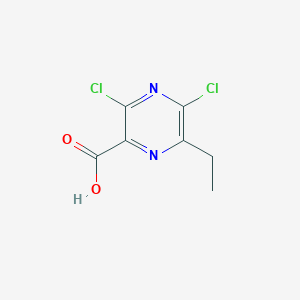

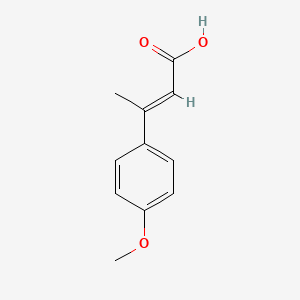

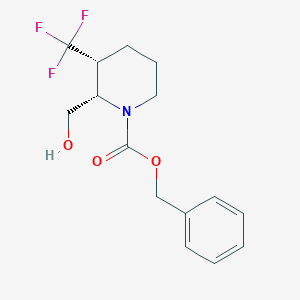

2-Benzyl-1,3(2H,4H)-isoquinolinedione is a chemical compound that belongs to the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This compound, like others in its family, has a structure based on a benzene ring fused to a pyridine ring. The specific structure and substituents of 2-benzyl-1,3(2H,4H)-isoquinolinedione can influence its chemical reactivity and physical properties, making it a compound of interest in various chemical syntheses and potential applications in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, the sp3 C-H bond arylation of tetrahydroisoquinolines can be facilitated by DDQ-mediated oxidation under mild conditions, leading to the formation of products through a nucleophilic addition reaction with aryl Grignard reagents . Additionally, Ru-catalyzed oxidative coupling has been employed to synthesize isoquinolines using benzylamines with unprotected primary amines as directing groups . Another approach involves one-pot syntheses utilizing the Ugi-4CR post-transformation strategy, which is efficient for creating structurally diverse isoquinolin-3-ones . Moreover, iodine-catalyzed oxidative functionalization has been developed for the synthesis of isoquinolin-1(2H)-ones, utilizing azaarenes and methylarenes as starting materials .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The title compound, 2-benzyl-1,3(2H,4H)-isoquinolinedione, would have additional functional groups attached to this core structure, which can influence its reactivity and interaction with other molecules. The molecular structure of related compounds, such as 4-[(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)methyl]-N′-[(E)-4-nitrobenzylidene]benzenesulfonohydrazide, shows a U-shaped spatial conformation, which allows for intermolecular interactions such as slipped π–π interactions and point-to-face C—H∙∙∙π interactions .

Chemical Reactions Analysis

Isoquinoline derivatives can participate in various chemical reactions. For example, the reaction of benzyl alcohols with isatoic anhydride and primary amines mediated by I2/K2CO3 in water represents a green approach for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones . The synthesis of 3-methyl-2,3,4,4a,5,6-hexahydro-1H-benzofuro[3,2-e]isoquinoline-7(7aH)-ones from a 4-arylpyridine precursor involves sequential intramolecular enolate addition, Dieckmann cyclization, and catalytic hydrogenation . Additionally, amino and nitro substituted 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-diones have been used as versatile photoinitiators of polymerization, demonstrating the potential for these compounds in material science applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-benzyl-1,3(2H,4H)-isoquinolinedione and related compounds are influenced by their molecular structure. For instance, the presence of substituents such as nitro or amino groups can significantly affect the photoinitiating efficiency for polymerization processes . The solubility, melting point, and stability of these compounds can also vary depending on the specific substituents and functional groups present in the molecule. The synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, for example, involves a mild and simple synthetic route with higher yield, indicating good stability and ease of handling .

科学研究应用

硝基甲基化和环化

- Li 等人(2017 年)通过串联硝化/环化反应合成了杂环衍生物 4-(硝基甲基)异喹啉-1,3(2H,4H)-二酮。该方法使用二氧化氮作为硝基源和氧化剂,产生的衍生物可通过简单的还原转化为氨基甲基或羟基取代的杂环衍生物 (Li 等人,2017 年)。

杂芳基氨基和杂芳基甲基氨基衍生物

- Potikha 等人(2010 年)描述了 2-(氰基甲基)苯甲酸与胺反应形成 3-NHR-异喹啉-1(2H)-酮和 2-R-异喹啉-1,3(2H,4H)-二酮的过程。该过程涉及水解不稳定的中间体 (Potikha 等人,2010 年)。

衍生物的合成

- 陈战国(2008 年)研究了一种合成 2-苄基-5-羟基-6-甲氧基-3,4-二氢异喹啉-1(2H)-酮的新方法。该方法涉及烯丙基醚化、克莱森重排和氧化等步骤 (陈战国,2008 年)。

抗肿瘤剂

- Tsou 等人(2009 年)发现了一类新型的潜在抗肿瘤剂,包括 4-(苄胺亚甲基)异喹啉-1,3-(2H,4H)-二酮。发现这些化合物对细胞周期蛋白依赖性激酶 4 的选择性抑制高于其他类型,显示出作为抗肿瘤剂的潜力 (Tsou 等人,2009 年)。

级联偶联反应

- 唐等人(2017 年)开发了 N-烷基(芳基)-N-甲基丙烯酰苯甲酰胺与苯甲醇或苯磺酸钠之间的两种级联偶联反应。这种自由基环化策略提供了一种合成异喹啉-1,3(2H,4H)-二酮衍生物的有效方法,在药物发现中很有价值 (唐等人,2017 年)。

HIV-1 整合酶抑制剂

- Billamboz 等人(2016 年)专注于 2-羟基异喹啉-1,3(2H,4H)-二酮 (HID) 作为人类免疫缺陷病毒 1 型整合酶的抑制剂。研究发现,用各种烷基链取代 4-羧酰胺功能会产生对耐药性具有较高屏障的有效抑制剂 (Billamboz 等人,2016 年)。

化学传感器系统

- Tolpygin 等人(2013 年)合成了具有氨基的苯并[de]异喹啉-1,3-二酮体系的新衍生物。这些化合物在测定阴离子方面表现出很高的化学传感器选择性 (Tolpygin 等人,2013 年)。

合成方法

- 牛和夏(2022 年)回顾了异喹啉-1,3(2H,4H)-二酮的多种合成方法,重点介绍了使用丙烯酰苯甲酰胺的简单、温和和绿色方法的最新进展 (牛和夏,2022 年)。

聚集增强发射

- Srivastava 等人(2016 年)研究了与 1,3(2H,4H)-二酮相关的 1,8-萘酰亚胺基化合物。他们在这些化合物中观察到聚集增强发射,提供了对其光物理性质和分子行为的见解 (Srivastava 等人,2016 年)。

微波辅助合成和抗菌活性

- Sakram 等人(2018 年)开发了一种新型 1H-苯并[de]异喹啉-1,3(2H)-二酮的微波辅助合成方法,并测试了它们对各种细菌和真菌的抗菌活性 (Sakram 等人,2018 年)。

全氟衍生物

- 唐等人(2015 年)开发了一种使用可见光诱导反应合成全氟异喹啉-1,3(2H,4H)-二酮的方法。该方法允许引入各种全氟基团 (唐等人,2015 年)。

一步多步合成

- 李和蔡(2011 年)开发了一种 3,4-稠合异喹啉-1(2H)-酮类似物的单锅多步合成方法,强调了一种以简化方式合成这些化合物的稳健方法 (李和蔡,2011 年)。

光激反应

- Guastavino 等人(2006 年)通过光激 SRN1 反应获得了 3-取代异喹啉-1-(2H)-酮和稠合异喹啉-1-(2H)-酮,探索了这些化合物的合成新途径 (Guastavino 等人,2006 年)。

可见光促进合成

- 刘等人(2016 年)使用可见光促进反应合成了 4-(磺酰甲基)异喹啉-1,3(2H,

属性

IUPAC Name |

2-benzyl-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-15-10-13-8-4-5-9-14(13)16(19)17(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKLQVQYVROPCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297631 | |

| Record name | 2-benzyl-1,3(2H,4H)-isoquinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21640-31-3 | |

| Record name | NSC116967 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzyl-1,3(2H,4H)-isoquinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B3032453.png)

![3-((2-Chloropyridin-4-YL)methyl)-1-cyclobutyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-C]isoquinolin-5(4H)-one](/img/structure/B3032469.png)